2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHXEFHCOGTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 2,4-dimethylthiazole with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, and requires a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halides and thiols.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Thiazole Modifications: The 2,4-dimethyl group on the thiazole ring (target compound) enhances lipophilicity compared to 4-methoxy-substituted thiazoles (e.g., 4ca, ). This may improve membrane permeability but reduce solubility .
- Aromatic Substituent Effects: The 4-methoxybenzyl group in the target compound provides electron-donating effects, which may stabilize interactions with aromatic residues in enzymes.
- Biological Activity Trends: Thiazolidinedione derivatives () exhibit pronounced anti-inflammatory activity due to their ability to mimic endogenous substrates (e.g., prostaglandins). The target compound’s thiazole core may lack this mimicry but could engage in different mechanisms . Triazole-containing analogs () show promise in enzyme inhibition, suggesting that structural hybridization (e.g., adding triazole) could be a viable optimization strategy for the target compound .
Hypothesized Pharmacological Profile
While the target compound lacks direct activity data, its structural features align with bioactive analogs:
- Anti-inflammatory Potential: Similarity to 9e () and thiazolidinediones () supports possible COX-2 or cytokine inhibition .
- Antimicrobial Activity : Thiazole-acetamide hybrids () often disrupt bacterial membranes; the 4-methoxy group may enhance Gram-positive selectivity .
- Druglikeness : Calculated LogP (estimated ~2.5) and molecular weight (<400) suggest favorable oral bioavailability per Lipinski’s rules.
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in the development of new therapeutic agents due to their antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 320.40 g/mol
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study on similar thiazole compounds demonstrated that modifications at the 2-position of the thiazole ring significantly influenced antiproliferative activity against various cancer cell lines. Compounds with N-methylamino substituents showed IC50 values in the low micromolar range against MCF-7 breast cancer cells and other lines, suggesting potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3e | MCF-7 | 1.7 | Induces apoptosis via caspase activation |
| 3b | A549 | 38 | Disrupts microtubule dynamics |
| CA-4 | HT-29 | <100 | Colchicine site binding |
Antibacterial and Antifungal Properties
Thiazole derivatives are also recognized for their antibacterial and antifungal activities. The compound under study has shown effectiveness against various bacterial strains and fungi, which is critical in the context of increasing antibiotic resistance. The presence of the thiazole ring enhances interaction with microbial targets, leading to inhibition of growth .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored in several studies. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting a mechanism that could be beneficial for conditions such as arthritis or other inflammatory diseases .
The biological activity of thiazole derivatives often involves multiple mechanisms:
- Microtubule Disruption : Many thiazole compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division.
- Apoptosis Induction : Certain derivatives activate caspases leading to programmed cell death in cancer cells.
- Antimicrobial Action : The unique structure allows for interaction with bacterial cell walls or fungal membranes, inhibiting growth.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
-
Study on Antiproliferative Activity : A series of substituted thiazoles were tested against human cancer cell lines (MCF-7, A549). The results indicated that modifications at specific positions significantly impacted their potency.
- Findings : Compounds with electron-donating groups at the para position exhibited enhanced activity.
-
Antimicrobial Efficacy Study : A compound similar to this compound was tested against resistant strains of bacteria.
- Results : Demonstrated significant inhibition compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
